2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate typically involves the following steps:
Formation of 2-bromoacetyl piperazine: This step involves the reaction of piperazine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The resulting 2-bromoacetyl piperazine is then reacted with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid to form the final product, this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reaction is usually conducted at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of the original compound.
Hydrolysis: The products are 2-methoxyethanol and 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetic acid.
Oxidation: The products are oxo derivatives of the original compound.
Scientific Research Applications
2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:
Proteomics research: It is used as a reagent in the study of protein structures and functions.
Medicinal chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Biological studies: It is used in various biological assays to study enzyme activities and interactions.
Industrial applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or modification of their activities. This interaction is crucial in proteomics research, where the compound is used to study protein functions and interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl methyl ether: Used as an intermediate in organic synthesis.
2-Methoxyethyl acetate: Used as a solvent and chemical intermediate.
2-Bromoacetyl piperazine: A key intermediate in the synthesis of various piperazine derivatives.
Uniqueness
2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is unique due to its specific structure, which combines the properties of a bromoacetyl group and a piperazine ring. This combination allows it to interact with a wide range of biological molecules, making it a valuable tool in proteomics research and medicinal chemistry.
Properties
IUPAC Name |
2-methoxyethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O5/c1-18-4-5-19-10(16)6-8-11(17)13-2-3-14(8)9(15)7-12/h8H,2-7H2,1H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVQCAKHDOPJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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